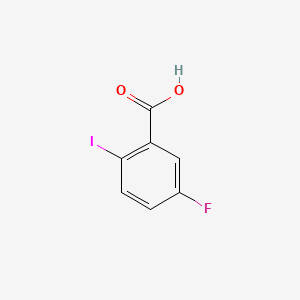

5-Fluoro-2-iodobenzoic acid

描述

Significance of Halogens (Fluorine and Iodine) in Aromatic Systems for Chemical Reactivity and Selectivity

The introduction of halogen atoms, such as fluorine and iodine, into aromatic systems dramatically influences the molecule's reactivity and selectivity in chemical reactions. The effects of these two halogens, however, are distinctly different, offering a broad spectrum of synthetic possibilities.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect when bonded to an aromatic ring. stackexchange.com This property is crucial in reactions like nucleophilic aromatic substitution (SNAr), where fluorine's ability to stabilize the negatively charged intermediate (the Meisenheimer complex) accelerates the reaction rate, even though fluoride (B91410) is typically a poor leaving group. stackexchange.com Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine, which can be explosive and difficult to control. libretexts.orgmt.com Therefore, specialized reagents are typically employed to introduce fluorine atoms into aromatic systems. libretexts.orglibretexts.org In medicinal chemistry, the inclusion of fluorine can enhance a drug's metabolic stability, binding affinity, and bioavailability.

Iodine: In contrast to fluorine, iodine is the least electronegative of the common halogens. Direct iodination of aromatic rings is often an endothermic process and requires an oxidizing agent, such as hydrogen peroxide or a copper salt, to generate a more potent electrophilic iodine species (I+). libretexts.orglibretexts.org The carbon-iodine (C-I) bond is relatively weak, making organoiodides excellent leaving groups in various reactions. mt.com This reactivity makes iodo-substituted aromatics highly valuable intermediates, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. chemimpex.com

The order of reactivity for halogens in substitution reactions is generally fluorine > chlorine > bromine > iodine. mt.comalgoreducation.com

Overview of Benzoic Acid Scaffolds as Versatile Building Blocks in Chemical Research

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a cornerstone of synthetic chemistry. researchgate.net This structure is found in numerous naturally occurring compounds and serves as a fundamental building block for the synthesis of a vast range of bioactive molecules. researchgate.net Its versatility stems from the presence of two key reactive sites: the aromatic ring and the carboxylic acid group.

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The carboxylic acid group can be readily converted into other functionalities, such as esters, amides, acid chlorides, and alcohols, providing numerous pathways for molecular elaboration.

In medicinal chemistry and pharmaceutical research, the benzoic acid framework is a common feature in many drugs. researchgate.net For instance, it is the basic nucleus for drugs like the diuretic furosemide (B1674285) and the local anesthetic benzocaine. researchgate.net Researchers frequently use substituted benzoic acid scaffolds to design and synthesize novel therapeutic agents, including inhibitors of biological targets like enzymes and receptors, in fields such as oncology and virology. acs.orgnih.govacs.org The ability to modify the scaffold at multiple positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. ontosight.ai

Positioning of 5-Fluoro-2-iodobenzoic Acid within Contemporary Organic Synthesis and Medicinal Chemistry Contexts

This compound is a strategically designed molecule that combines the distinct chemical advantages of its three functional components: the fluorine atom, the iodine atom, and the carboxylic acid group. This unique combination makes it a highly valuable intermediate in modern organic synthesis and a key building block in medicinal chemistry. chembk.comchemicalbook.com

The compound's structure is primed for sequential and selective chemical transformations. The iodine atom at the ortho-position to the carboxylic acid is an excellent handle for cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to build more complex structures. chemimpex.com The fluorine atom at the meta-position influences the electronic properties of the ring and can enhance the biological activity and metabolic stability of the final products. chemimpex.com The carboxylic acid group provides a site for derivatization, commonly into amides, which are prevalent in many biologically active compounds.

This trifunctional building block is particularly useful in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com For example, it is utilized in the development of targeted therapies, including anti-cancer agents. chemimpex.com The ability to use this compound in diverse reactions, such as the Sonogashira reaction to form bicyclic heterocycles, highlights its versatility. ossila.com Its role as a precursor allows chemists to efficiently construct complex molecular frameworks that are central to drug discovery and materials science. chemimpex.comossila.com

Data Table for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄FIO₂ | chembk.comamerigoscientific.comnih.govscbt.com |

| Molecular Weight | 266.01 g/mol | amerigoscientific.comnih.govscbt.comsigmaaldrich.com |

| CAS Number | 52548-63-7 | chemicalbook.comamerigoscientific.comscbt.commatrixscientific.com |

| Appearance | Colorless to slightly yellow crystalline solid/powder | chembk.comchemicalbook.com |

| Melting Point | 145-149 °C | sigmaaldrich.commatrixscientific.com |

| Purity | ≥97% | amerigoscientific.comsigmaaldrich.com |

| SMILES | OC(=O)c1cc(F)ccc1I | amerigoscientific.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFMQYOPTHMSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523210 | |

| Record name | 5-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-63-7 | |

| Record name | 5-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Precursor Utilization for 5 Fluoro 2 Iodobenzoic Acid

Direct Iodination of Substituted Benzoic Acids

Direct iodination methods offer a straightforward approach to introduce an iodine atom onto a pre-existing benzoic acid framework. The choice of precursor and reaction conditions significantly influences the outcome of these syntheses.

Iodination of 2-Amino-5-fluorobenzoic Acid and Related Precursors

A prevalent and effective method for synthesizing 5-Fluoro-2-iodobenzoic acid is through the diazotization of 2-Amino-5-fluorobenzoic acid, followed by a Sandmeyer-type reaction. beilstein-journals.orgtexiumchem.com In this process, the amino group of 2-Amino-5-fluorobenzoic acid is converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). beilstein-journals.orgtexiumchem.com This reaction is typically carried out at low temperatures, between 0 and 10°C, to ensure the stability of the diazonium salt intermediate.

The reaction can be summarized as follows:

Diazotization: 2-Amino-5-fluorobenzoic acid reacts with sodium nitrite and a strong acid to form a diazonium salt.

Iodination: The diazonium salt intermediate reacts with potassium iodide, resulting in the formation of this compound and the liberation of nitrogen gas. texiumchem.com

Urea is sometimes added after the diazotization step to quench any excess nitrous acid before the addition of the iodide source. Purification of the final product often involves filtration, washes with solvents like ethyl acetate, and acid/base extraction techniques.

Role of Iodine Sources and Acidic Conditions in Iodination Reactions

The choice of iodine source and the acidity of the reaction medium are crucial factors in the direct iodination of aromatic compounds, including benzoic acid derivatives. While molecular iodine (I₂) is the most fundamental iodine source, it is a weak electrophile and often requires activation for effective iodination of less reactive aromatic rings. acsgcipr.orgmanac-inc.co.jp

Iodine Sources:

Iodine (I₂): Often used in conjunction with an oxidizing agent to generate a more potent electrophilic iodine species ("I+"). wikipedia.org

Potassium Iodide (KI): A common and effective source of the iodide anion, particularly in Sandmeyer-type reactions where it displaces a diazonium group. beilstein-journals.org

N-Iodosuccinimide (NIS): An electrophilic iodinating agent used for various iodinations, often activated by a catalytic amount of a strong acid like trifluoroacetic acid or trifluoromethanesulfonic acid. organic-chemistry.org

Iodine Monochloride (ICl): A more reactive iodinating agent than iodine itself.

Hypervalent Iodine Reagents: Compounds like m-iodosylbenzoic acid can facilitate iodinations, often in the presence of iodine, under mild conditions. beilstein-journals.org

Acidic Conditions: Strongly acidic conditions are frequently employed in electrophilic iodination reactions. acsgcipr.orgbabafaridgroup.edu.in Acids like sulfuric acid or nitric acid can protonate the iodinating agent, increasing its electrophilicity. wikipedia.orgrsc.org For instance, a mixture of iodine and nitric acid in acetic acid has been shown to be an effective system for iodinating various aromatic substrates. babafaridgroup.edu.inrsc.org The acidity of the medium can also influence the reversibility of the iodination process. acsgcipr.org For deactivated aromatic compounds, such as benzoic acid, powerful iodinating systems, sometimes involving a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, are necessary. wikipedia.org

Multi-step Synthesis Strategies Involving Benzoic Acid Intermediates

The synthesis of this compound can also be part of a broader, multi-step synthetic sequence. In some instances, it serves as a crucial intermediate for the preparation of more complex molecules. For example, after its synthesis via the Sandmeyer reaction, this compound can undergo further transformations. beilstein-journals.org

One such transformation is a borane-mediated reduction of the carboxylic acid group. Using a reagent like borane (B79455) dimethyl sulfide (B99878) complex (BH₃SMe₂), this compound can be converted to (5-fluoro-2-iodophenyl)methanol. beilstein-journals.org This alcohol can then be subjected to further reactions, such as acetylation, to produce other valuable chemical intermediates. beilstein-journals.org These multi-step strategies highlight the versatility of this compound as a building block in organic synthesis. smolecule.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves the use of more benign reagents and solvents, and optimizing reactions to improve atom economy and minimize waste. matanginicollege.ac.inroyalsocietypublishing.org

Environmentally Benign Reagents and Solvents for Fluorination and Iodination

The search for greener synthetic methods has led to the exploration of alternative reagents and solvents. nih.gov

Benign Solvents:

Water: Utilizing water as a solvent is a key aspect of green chemistry. mdpi.comimist.ma Reactions like the Sandmeyer-type iodination are often performed in aqueous media, which is a significant advantage. beilstein-journals.orgscirp.org

Ionic Liquids and Supercritical Fluids: These are being investigated as alternative reaction media to replace volatile organic compounds (VOCs). nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, where possible, represents an ideal green approach, as it completely eliminates solvent-related waste. nih.govwjpmr.comresearchgate.net Mechanochemical methods, involving grinding solid reactants together, are an example of a solvent-free technique. rsc.org

Benign Reagents:

Catalysts: The use of catalysts, especially those that are non-toxic and recyclable, is a core principle of green chemistry. royalsocietypublishing.org For instance, iodine itself is considered an environmentally friendly element for catalysis. chemistryviews.org

Oxidants: When an oxidant is required for iodination, greener alternatives like hydrogen peroxide (H₂O₂) or even atmospheric oxygen are preferred over heavy-metal-based oxidants. acsgcipr.orgnsf.gov

Fluorinating Agents: Research into safer and more efficient fluorinating agents is ongoing to replace potentially hazardous traditional reagents. researchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. diva-portal.org Syntheses with high atom economy are inherently greener as they generate less waste.

Strategies to improve atom economy and minimize waste include:

Catalytic Processes: Developing catalytic versions of reactions that currently require stoichiometric reagents can significantly improve atom economy. diva-portal.org

Waste Reduction: The primary waste from iodination reactions often includes iodide salts. manac-inc.co.jp Developing methods to recycle these iodine-containing byproducts is an important aspect of waste minimization. manac-inc.co.jp

Process Optimization: Careful control of reaction conditions to maximize yield and minimize the formation of side products is crucial for reducing waste. For example, avoiding large excesses of reagents is a simple yet effective way to improve the green profile of a synthesis. acsgcipr.org

Purification and Characterization of Synthetic Products

Following synthesis, the crude product containing this compound undergoes rigorous purification to remove unreacted starting materials, byproducts, and other impurities. The homogeneity and structural integrity of the purified compound are then verified using various analytical methods.

Chromatographic methods are indispensable for the isolation and purification of halogenated benzoic acids like this compound. The choice of technique depends on the scale of purification and the nature of the impurities.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is a common and effective method. amazonaws.com A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate, is then passed through the column. amazonaws.com The separation is based on the differential adsorption of the compounds to the silica gel. This compound, being a polar molecule, will move down the column more slowly than less polar impurities. The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound. The addition of a small amount of acetic acid to the eluent can help to improve the peak shape and reduce tailing of the acidic compound. amazonaws.com

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive technique used to monitor the progress of reactions and to identify suitable solvent systems for column chromatography. A small spot of the reaction mixture is applied to a silica gel-coated plate, which is then placed in a chamber containing a shallow pool of a solvent mixture. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. The separated spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis of purity and for preparative purification of halogenated benzoic acids. Reversed-phase HPLC is particularly well-suited for this purpose. phenomenex.comhplc.eursc.org In this method, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form. phenomenex.comrsc.orgchromatographyonline.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds are retained longer on the column. Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities. phenomenex.com For halogenated aromatic compounds, specialized columns, such as those with pentafluorophenyl (PFP) functionality, can offer alternative selectivity compared to standard C18 columns. hplc.eu

Table 1: Exemplary HPLC Parameters for Halogenated Benzoic Acid Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-dependent gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Internal Standard | 3,5-dinitrobenzoic acid or 4-hydroxyacetanilide rsc.org |

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of halogenated aromatic compounds. For GC analysis, the carboxylic acid group of this compound may need to be derivatized, for example, by converting it to a more volatile ester (e.g., a methyl ester), to improve its thermal stability and chromatographic behavior. arkat-usa.orggoogle.com The separation in a GC system occurs in a long, thin capillary column coated with a stationary phase. The components of the sample are separated based on their boiling points and their interactions with the stationary phase.

Once purified, the identity and purity of this compound are unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). beilstein-journals.org The splitting patterns of these signals (e.g., doublet, doublet of doublets) provide information about the coupling between adjacent protons and with the fluorine atom. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent. tau.ac.il

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed in the range of 165-175 ppm. beilstein-journals.org The aromatic carbons show signals in the region of 90-165 ppm. The carbon attached to the highly electronegative fluorine atom will exhibit a large C-F coupling constant, which is a characteristic feature. beilstein-journals.org

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. This compound will show a signal in the typical range for aromatic fluorine compounds. The chemical shift and coupling to adjacent protons provide further confirmation of the structure. beilstein-journals.org

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm and Coupling Constants (J) in Hz |

|---|---|

| ¹H NMR | 8.31 (s, 1H), 7.88 (dd, J = 8.5, 2.6 Hz, 1H), 7.82 (dd, J = 8.7, 6.0 Hz, 1H), 7.35 (td, J = 8.4, 2.6 Hz, 1H) beilstein-journals.org |

| ¹³C NMR | 167.1, 162.5 (d, J = 254.2 Hz), 132.9 (d, J = 2.4 Hz), 132.2 (d, J = 9.0 Hz), 127.5 (d, J = 23.7 Hz), 115.2 (d, J = 21.3 Hz), 95.3 (d, J = 8.5 Hz) beilstein-journals.org |

| ¹⁹F NMR | -108.3 (m) beilstein-journals.org |

Data obtained in DMSO-d6. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. beilstein-journals.org The presence of aromatic C-H and C=C bonds will give rise to signals in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-F and C-I stretching vibrations are typically found in the fingerprint region of the spectrum (below 1300 cm⁻¹). beilstein-journals.org

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2977, 2856, 2648 | O-H stretch (carboxylic acid) |

| 1694 | C=O stretch (carbonyl) |

| 1573, 1411 | C=C stretch (aromatic) |

| 1300, 1257, 1203 | C-O stretch and O-H bend |

| 768 | C-H bend (aromatic) |

Data obtained from a neat sample using an ATR unit. beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 266. beilstein-journals.org The presence of iodine, which is monoisotopic with a mass of 127, leads to a characteristic large gap of 127 mass units between fragments containing iodine and those that have lost it. beilstein-journals.org Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Advanced Reaction Mechanisms and Reactivity Profiles of 5 Fluoro 2 Iodobenzoic Acid

Nucleophilic Aromatic Substitution Pathways on the 5-Fluoro-2-iodobenzoic Acid Scaffold

Nucleophilic aromatic substitution (SNA r) is a critical reaction class for aryl halides, including this compound. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNA r reactions on aryl halides proceed through a different mechanism due to the steric hindrance of the benzene (B151609) ring and the instability of a potential aryl cation. The reaction typically follows an addition-elimination pathway.

The reactivity of an aryl halide in SNA r is significantly influenced by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing groups increases the rate of nucleophilic aromatic substitution. In the case of this compound, both the fluorine and iodine atoms, as well as the carboxylic acid group, are electron-withdrawing. This electronic deficiency makes the aromatic ring susceptible to attack by nucleophiles.

The reaction is initiated by the addition of a nucleophile to the electron-deficient aryl halide, which results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Subsequently, the leaving group, which in this case could be either the fluoride (B91410) or iodide ion, is eliminated, restoring the aromaticity of the ring. The relative leaving group ability in such reactions is not solely dependent on bond strength; for instance, fluorine can act as a leaving group because the cleavage of the C-F bond is not the rate-determining step.

Research has shown that ortho-fluoro or methoxy groups on unprotected benzoic and naphthoic acids can be displaced by organolithium and Grignard reagents in the absence of a metal catalyst. This suggests that this compound could potentially undergo nucleophilic aromatic substitution with various nucleophiles, leading to a diverse range of substituted benzoic acid derivatives. The regioselectivity of the substitution would depend on the relative activation of the positions ortho and para to the electron-withdrawing groups.

Cross-Coupling Reactions Utilizing the Iodine Moiety

The iodine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium(0) complex. This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.

For this compound, the highly reactive carbon-iodine bond is the primary site for the Suzuki-Miyaura coupling. The general reactivity trend for the halide coupling partner is R-I > R-Br > R-OTf >> R-Cl. The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A typical procedure involves reacting the aryl halide with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene/Dioxane | Solubilizes reactants |

| Temperature | Room temperature to 120-150°C | Varies depending on reactants |

This table presents generalized conditions. Specific optimizations are often required for individual substrates.

The Ullmann reaction, traditionally a copper-catalyzed synthesis of symmetric biaryls from two aryl halides, has evolved to include a broader range of "Ullmann-type" reactions. These reactions facilitate the formation of carbon-carbon and, notably, carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds.

In the context of this compound, the Ullmann coupling can be employed to form biaryl structures or introduce heteroatomic functionalities at the 2-position. The classic Ullmann condensation involves high temperatures (often >200°C) and a stoichiometric amount of copper. However, modern advancements have led to the development of catalytic systems that operate under milder conditions. The reactivity of the aryl halide in Ullmann reactions generally follows the order ArI > ArBr > ArCl.

For carbon-heteroatom bond formation, an aryl halide is coupled with a nucleophile like an amine, alcohol, or thiol in the presence of a copper catalyst and a base. These reactions provide a valuable route to a wide array of substituted aromatic compounds.

Table 2: Overview of Ullmann and Ullmann-Type Reactions

| Reaction Type | Coupling Partners | Product Type | Key Features |

| Classic Ullmann Coupling | Two molecules of an aryl halide (e.g., this compound) | Symmetrical biaryl | Typically requires high temperatures and copper metal. |

| Ullmann-Type C-N Coupling | Aryl halide + Amine/Amide/N-Heterocycle | Aryl amine/amide | Copper-catalyzed formation of anilines and related compounds. |

| Ullmann-Type C-O Coupling | Aryl halide + Alcohol/Phenol | Diaryl ether | Synthesis of ethers from aryl halides. |

This table provides a conceptual overview. Modern protocols often employ various ligands and additives to improve efficiency and scope.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The mild reaction conditions have made it a widely used tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

For this compound, the iodine atom is the reactive site for the Sonogashira coupling. The reaction allows for the direct introduction of an alkyne substituent at the 2-position of the benzoic acid ring. The catalytic cycle involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Copper-free Sonogashira protocols have also been developed to address issues associated with the copper co-catalyst.

Table 3: Key Components of a Sonogashira Coupling Reaction

| Component | Role in the Reaction | Common Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, Propyne |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Deprotonates the alkyne and neutralizes HX | Et₃N, Piperidine |

| Solvent | Reaction medium | THF, DMF |

This table outlines the fundamental components. Variations in catalysts, ligands, and conditions are common.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is amenable to a variety of transformations, allowing for the synthesis of numerous derivatives.

Esterification is a fundamental

Reduction to (5-Fluoro-2-iodophenyl)methanol and Derivatives

The carboxylic acid functional group of this compound can be selectively reduced to a primary alcohol, yielding (5-fluoro-2-iodophenyl)methanol. This transformation is a fundamental reaction in organic synthesis, providing a route to a variety of derivatives and intermediates. The reduction typically requires strong reducing agents capable of converting a carboxylic acid to an alcohol without affecting the halogen substituents on the aromatic ring.

Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes, such as borane-tetrahydrofuran (BH₃·THF). The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. Borane reduction offers a milder alternative and is also performed in THF.

The resulting product, (5-fluoro-2-iodophenyl)methanol, serves as a versatile building block. Its primary alcohol group can undergo further reactions, such as oxidation back to an aldehyde or carboxylic acid under controlled conditions, esterification with various carboxylic acids, or conversion to an alkyl halide. These derivatives are valuable in the synthesis of more complex molecules in the pharmaceutical and materials science fields.

Table 1: Reduction of this compound

| Reactant | Product | Common Reducing Agents |

|---|

Formation of Acyl Chlorides for Further Derivatization

The conversion of this compound to its corresponding acyl chloride, 5-fluoro-2-iodobenzoyl chloride, is a crucial step for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. Acyl chlorides are significantly more reactive than their parent carboxylic acids and readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Several standard chlorinating agents can be used for this transformation. The choice of reagent often depends on the scale of the reaction and the desired purity of the product, as the byproducts vary.

Thionyl Chloride (SOCl₂) : This is one of the most common reagents for preparing acyl chlorides. The reaction of this compound with thionyl chloride produces the desired acyl chloride, with the convenient formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture chemguide.co.uklibretexts.org.

Phosphorus Pentachloride (PCl₅) : This solid reagent reacts with carboxylic acids to yield the acyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts chemguide.co.uklibretexts.org.

Phosphorus Trichloride (PCl₃) : Another option is phosphorus trichloride, which produces phosphorous acid (H₃PO₃) as a byproduct chemguide.co.uklibretexts.org.

The resulting 5-fluoro-2-iodobenzoyl chloride is a key intermediate for introducing the 5-fluoro-2-iodobenzoyl moiety into larger, more complex molecular structures.

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Phase of Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas |

Role of Halogen Substituents in Directing Reactivity and Regioselectivity

Influence of Fluorine on Aromatic Ring Activation and Deactivation

The fluorine atom at the C5 position of this compound exerts a significant and dualistic electronic influence on the aromatic ring, affecting its reactivity. This influence is a combination of two opposing effects: the inductive effect and the resonance effect.

Resonance Effect (+R) : The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This donation of electron density, known as a positive resonance effect, increases the electron density at the ortho and para positions relative to the fluorine atom libretexts.org.

In the case of fluorine, the inductive effect is significantly stronger than the resonance effect. Consequently, the net result is that fluorine is a deactivating substituent. However, the resonance effect, although weaker, still dictates the regioselectivity of electrophilic attack. Incoming electrophiles are directed to the positions most enriched with electron density, which are the ortho and para positions.

In the context of nucleophilic aromatic substitution (SNAr), fluorine's strong inductive effect is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy of the rate-determining step stackexchange.com.

Directing Effects of Iodine in Electrophilic and Nucleophilic Processes

The iodine atom at the C2 position also plays a critical role in the reactivity and regioselectivity of the molecule, both as a directing group in electrophilic substitution and as a potential leaving group in nucleophilic substitution.

Nucleophilic Processes: In nucleophilic aromatic substitution (SNAr) reactions, the primary role of the iodine atom is that of a leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism. The reactivity of aryl halides in SNAr reactions is influenced by two factors:

Stabilization of the intermediate : The rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. Highly electronegative atoms (like fluorine) are better at stabilizing the resulting negative charge through induction chemistrysteps.com.

Leaving group ability : The second step involves the expulsion of the halide ion. Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable, and stable anion, and the carbon-iodine bond is the weakest among the carbon-halogen bonds.

Applications of 5 Fluoro 2 Iodobenzoic Acid in Complex Molecular Architecture Construction

Precursor in the Synthesis of Bioactive Bicyclic Heterocycles

The structural framework of 5-fluoro-2-iodobenzoic acid lends itself to the synthesis of bicyclic heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The presence of the iodo and carboxylic acid groups on adjacent positions of the benzene (B151609) ring facilitates cyclization reactions with various coupling partners.

Phthalides, also known as isobenzofuranones, are a class of bicyclic lactones found in numerous natural products that exhibit a wide range of biological activities. The synthesis of phthalide (B148349) derivatives can be achieved from 2-iodobenzoic acids through palladium-catalyzed coupling reactions with terminal alkynes. researchgate.net This methodology is applicable to substituted 2-iodobenzoic acids, including the 5-fluoro derivative.

Research on the related compound, 4-fluoro-2-iodobenzoic acid, has shown that temperature can be a critical factor in directing the outcome of such cyclization reactions. In palladium-catalyzed reactions, the formation of phthalides, which corresponds to a 5-exo-dig cyclization pathway, is generally favored at lower temperatures. This regioselective control is crucial for selectively producing the desired heterocyclic core.

Isocoumarins are isomers of coumarins and represent another important class of bioactive natural products. researchgate.net Similar to phthalides, their synthesis can be initiated from 2-iodobenzoic acid precursors. The reaction of a 2-iodobenzoic acid with acetylenic compounds in the presence of a palladium catalyst can yield both phthalides and isocoumarins. researchgate.net

Studies have demonstrated that reaction temperature can selectively favor the formation of isocoumarins. Higher temperatures (e.g., 100 °C) tend to promote the 6-endo-dig cyclization pathway, leading to the isocoumarin (B1212949) skeleton as the major product. This temperature-dependent selectivity allows for the targeted synthesis of either phthalide or isocoumarin derivatives from the same starting materials.

Building Block for Advanced Materials and Functionalized Polymers

While fluorinated benzoic acids, in general, are recognized for their utility in the development of advanced materials due to the unique properties conferred by fluorine, specific applications of this compound as a direct monomer or building block for functionalized polymers are not extensively documented in the reviewed literature. Its primary role remains that of a crucial intermediate for synthesizing more complex molecules rather than a direct component in polymer chains. chemicalbook.com

Intermediate in the Synthesis of Hypervalent Iodine Reagents

Hypervalent iodine compounds are powerful oxidizing agents used in a wide array of organic transformations, offering a less toxic alternative to heavy metal-based oxidants. rsc.orgresearchgate.net 2-Iodobenzoic acids are fundamental precursors for several classes of these reagents, particularly cyclic variants where the adjacent carboxylic acid group enhances stability. researchgate.netnih.gov

Substituted 2-iodobenzoic acids are used to prepare pseudocyclic benziodoxole tosylates, which are effective hypervalent iodine oxidants and electrophiles. umn.edu These reagents can be synthesized through a ligand transfer reaction between a 2-iodobenzoic acid and Koser's reagent (PhI(OH)OTs) under mild conditions. umn.edu The fluorine substituent in this compound modulates the electronic properties and reactivity of the resulting benziodoxole tosylate. The reduced form of the reagent, the initial 2-iodobenzoic acid, can often be recovered efficiently after the reaction, making the process recyclable. umn.edu

2-Iodoxybenzoic acid (IBX) is a well-known and versatile hypervalent iodine(V) reagent used for the oxidation of alcohols to aldehydes and ketones, among other transformations. researchgate.net IBX is synthesized by the oxidation of 2-iodobenzoic acid. nih.gov Consequently, this compound is a direct precursor to 5-fluoro-2-iodoxybenzoic acid (F-IBX).

The fluorine atom can influence the solubility, stability, and oxidizing power of the IBX derivative. The synthesis of these fluorinated hypervalent iodine reagents begins with the oxidation of the corresponding substituted 2-iodobenzoic acid. For instance, the oxidation of this compound with an oxidizing agent like Oxone® leads to the formation of the trivalent intermediate, 5-fluoro-2-iodosobenzoic acid (F-IBA), which can be further oxidized to the pentavalent F-IBX. nih.gov

Contributions to Complex Organic Synthesis Methodologies

The strategic placement of three distinct functional groups on the aromatic ring of this compound makes it a highly valuable precursor in multi-step organic synthesis. The carboxylic acid group can act as a directing group or be converted into a variety of other functionalities. The fluorine atom can influence the electronic properties and metabolic stability of the target molecule, a crucial aspect in medicinal chemistry. The iodine atom, being an excellent leaving group, is particularly amenable to a wide range of cross-coupling reactions, serving as a key handle for introducing molecular complexity.

Facilitation of Functional Group Introduction into Intricate Molecules

The presence of the iodo group in this compound is pivotal for its application in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are frequently employed to introduce new functional groups at the 2-position of the benzoic acid.

The utility of this compound as a scaffold is evident in its application in palladium-catalyzed C-H functionalization reactions. These reactions allow for the direct arylation of C-H bonds, a process that enhances synthetic efficiency by avoiding the pre-functionalization of substrates. For instance, the carboxylic acid group can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond, thereby enabling the regioselective introduction of aryl groups. This level of control is paramount when constructing highly substituted and intricate molecular architectures.

Research has demonstrated the successful use of related iodobenzoic acids in the synthesis of complex heterocyclic structures. For example, the palladium-catalyzed reaction of 2-iodobenzoic acids with alkynes can lead to the formation of isocoumarins and phthalides, which are core structures in many biologically active natural products. The fluorine substituent on this compound can further modulate the reactivity and selectivity of these transformations, as well as impart desirable properties to the final products.

| Reaction Type | Coupling Partner | Introduced Functional Group | Catalyst System |

| Suzuki Coupling | Arylboronic acid | Aryl group | Palladium(0) catalyst and a base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Palladium(0) catalyst, a copper(I) co-catalyst, and a base |

| Buchwald-Hartwig Amination | Amine | Amino group | Palladium catalyst and a bulky phosphine (B1218219) ligand |

| C-H Arylation | Arene | Aryl group | Palladium(II) catalyst and an oxidant |

Design of Novel Catalytic Systems

Beyond its role as a building block, this compound serves as a precursor for the design and synthesis of novel catalytic systems, particularly hypervalent iodine reagents. The oxidation of the iodine center in this compound derivatives leads to the formation of iodine(III) and iodine(V) species, which are powerful and selective oxidizing agents.

These hypervalent iodine reagents, often stabilized by the adjacent carboxylic acid group, can act as catalysts in a variety of organic transformations. For example, derivatives of 2-iodobenzoic acid, such as 2-iodoxybenzoic acid (IBX), are well-established reagents for the oxidation of alcohols to aldehydes and ketones. The fluorine substituent in this compound can influence the reactivity and stability of the corresponding hypervalent iodine species, potentially leading to catalysts with enhanced or novel properties.

Recent research has focused on the development of catalytic systems where a substoichiometric amount of an iodoarene precursor is used in conjunction with a terminal oxidant. This approach is more atom-economical and environmentally benign than using stoichiometric amounts of hypervalent iodine reagents. In this context, this compound can be a valuable starting material for developing new iodoarene pre-catalysts for a range of oxidative transformations. The electronic effects of the fluorine atom can play a crucial role in tuning the catalytic activity of the in situ-generated hypervalent iodine species.

| Precursor | Derived Catalyst Type | Potential Catalytic Application |

| This compound | Fluorinated Hypervalent Iodine(III/V) Reagent | Selective oxidation of alcohols and other functional groups |

| This compound | Fluorinated Iodoarene Pre-catalyst | Catalytic oxidative C-H functionalization |

| This compound | Ligand for Transition Metal Catalysis | Asymmetric synthesis |

Medicinal Chemistry and Pharmaceutical Research Applications

Key Intermediate in Pharmaceutical Development and Drug Discovery

5-Fluoro-2-iodobenzoic acid is a well-established intermediate in the synthesis of novel pharmaceutical compounds. acs.org Its utility stems from the reactivity of its functional groups. The carboxylic acid can be readily converted into amides, esters, and other functionalities, while the carbon-iodine bond provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for constructing the complex carbon skeletons of modern drug molecules.

The compound is particularly valuable in the creation of libraries of structurally diverse molecules for high-throughput screening, a critical process in the early stages of drug discovery. By systematically modifying the core structure of this compound, chemists can generate a multitude of derivatives to be tested for activity against various biological targets. For instance, it is a documented starting material in the synthesis of indoline-2-carboxamide derivatives, which have been investigated as potential treatments for diseases caused by protozoan parasites like Trypanosoma brucei. nih.gov

Role in the Synthesis of Anti-Cancer Agents and Other Therapeutic Compounds

The application of this compound is particularly prominent in the field of oncology. It serves as a precursor for the synthesis of various kinase inhibitors, a major class of anti-cancer drugs that target enzymes involved in cell signaling and growth. google.com For example, this compound is used to prepare 1-(5-fluoro-2-iodophenyl)ethanone, a key intermediate in the synthesis of next-generation inhibitors of c-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK). chemicalbook.comgoogle.com These kinases are known drivers of certain types of cancer, including non-small cell lung cancer. google.com

Furthermore, patent literature reveals the use of this compound in the synthesis of inhibitors targeting the interaction between the proteins menin and MLL, a pathway implicated in specific forms of leukemia. mdpi.com The compound is also a building block for dibenzooxepinones, a class of molecules that exhibit not only antitumor properties but also activity as tyrosine kinase inhibitors. google.com

| Therapeutic Target/Compound Class | Disease Area | Reference |

| ROS1/ALK Kinase Inhibitors | Cancer (e.g., Lung, Bone, Skin) | chemicalbook.comgoogle.com |

| Menin-MLL Interaction Inhibitors | Cancer (Leukemia) | mdpi.com |

| Dibenzooxepinones | Cancer | google.com |

| Indoline-2-carboxamides | Trypanosomiasis | nih.gov |

Exploration of Structure-Activity Relationships (SAR) in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its derivatives are frequently used in SAR exploration to decipher the role of specific structural features, particularly the halogen substituents, in binding to biological targets and eliciting a pharmacological response.

The presence, type, and position of halogen atoms on a drug molecule can profoundly affect its properties, including potency, selectivity, and metabolic stability. The fluorine atom at the 5-position and the iodine atom at the 2-position of the benzoic acid ring are crucial for several reasons:

Fluorine: The small size and high electronegativity of fluorine can alter the acidity of the carboxylic acid group, influence binding interactions through hydrogen bonding or dipole-dipole interactions, and block sites of metabolism, thereby increasing the drug's half-life.

Iodine: The large, polarizable iodine atom can form strong halogen bonds with protein targets. More importantly, the C-I bond serves as a synthetic handle for introducing further molecular complexity through cross-coupling reactions.

Studies on related classes of compounds, such as 2-phenoxybenzamides with antiplasmodial activity, have shown that halogen substitutions are critical for efficacy. For instance, replacing a fluorophenoxy group with a non-halogenated phenoxy group or a simple hydrogen atom led to a distinct decrease in activity, highlighting the favorable contribution of the halogen. nih.gov Similarly, detailed SAR studies of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation revealed that the specific placement of the fluorine and other substituents on the aromatic ring was necessary for optimal activity. nih.gov

Lead optimization is the iterative process of modifying a biologically active compound (a "lead") to improve its therapeutic properties. nih.gov this compound is an ideal starting point for this process. A common strategy involves using the iodine atom as a point of diversification.

Biochemical Research Applications

Beyond its role in synthesizing potential drugs, derivatives of this compound are also valuable tools in biochemical research, particularly for studying enzymes.

Enzyme inhibitors are critical for elucidating biological pathways and validating new drug targets. The development of potent and selective inhibitors often relies on scaffolds that can be systematically modified, a role for which this compound is well-suited.

Derivatives of this compound are frequently designed as kinase inhibitors. google.com By synthesizing a series of related compounds and testing their ability to inhibit a specific kinase, researchers can build a detailed understanding of the enzyme's active site. This information is invaluable for designing more potent and selective inhibitors. For example, the development of inhibitors against kinases like ROS1 and ALK, which starts from a this compound-derived intermediate, is a direct application of this principle. google.com

Furthermore, derivatives can be developed into chemical probes to study enzyme function. researchgate.netnih.gov For instance, by attaching a reporter tag (like a fluorescent group or a biotin (B1667282) molecule) to a molecule derived from this compound, researchers can visualize the enzyme within cells or isolate it for further study. While studies on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors represent a different, yet related, chemical scaffold, they exemplify the detailed kinetic and mechanistic studies that can be performed with such fluorinated compounds to understand how they inhibit enzyme function.

Receptor Binding Assays

Receptor binding assays are fundamental in vitro tools used in drug discovery to determine the affinity of a ligand (a potential drug molecule) for a specific biological target, such as a receptor or enzyme. These assays typically involve incubating a source of the receptor with a labeled ligand (often radioactive) and then measuring the amount of ligand that binds to the receptor. In competitive binding assays, an unlabeled test compound is introduced to see if it can displace the labeled ligand, which allows for the determination of the test compound's binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value).

While this compound itself is a building block, it can be used to synthesize novel compounds that are then evaluated in receptor binding assays. For instance, derivatives could be designed to target specific receptors like the free fatty acid receptor 4 (FFAR4), which is implicated in metabolic diseases. In one study, novel phenoxyalkanoic acid derivatives were synthesized and evaluated for their agonistic activity on FFAR4. Molecular docking simulations were used to predict how these compounds might interact with the receptor's binding pocket, identifying key interactions with amino acid residues. mdpi.com This highlights the general approach where precursors like this compound are used to create molecules whose target affinity is then quantified through receptor binding assays.

Investigation of Antimicrobial Properties of Related Compounds

The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity, including antimicrobial effects. While studies specifically investigating the antimicrobial properties of direct derivatives of this compound are not extensively detailed in the available literature, research on related fluorinated compounds demonstrates the potential of this chemical motif.

For example, amides derived from fluorobenzoic acids have been synthesized and shown to exhibit pronounced antibacterial activity against both gram-positive and gram-negative bacteria. chemjournal.kz In one study, amides of para-, meta-, and ortho-fluorobenzoic acids were synthesized and tested in vitro, showing moderate to significant activity against strains like Staphylococcus aureus and Escherichia coli. chemjournal.kz

Furthermore, the fluoroquinolone class of antibiotics, which features a fluorinated aromatic ring, is well-established for its broad-spectrum antibacterial activity. researchgate.netnews-medical.net Novel fluoroquinolone analogs are continuously being developed and tested. For instance, new derivatives of norfloxacin (B1679917) have been synthesized and screened for their activity against various bacterial strains, with some compounds showing more potent activity than the parent drug against S. aureus. mdpi.com These examples underscore the value of the fluorobenzoic acid scaffold as a component in the design of new antimicrobial agents.

| Compound Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Fluorobenzoic Acid Amides | Staphylococcus aureus ATCC 6538 | Moderate activity | chemjournal.kz |

| Fluorobenzoic Acid Amides | Escherichia coli ATCC 25922 | Moderate activity | chemjournal.kz |

| Norfloxacin Derivatives (e.g., Compound 6) | Staphylococcus aureus ATCC 6538 | MIC = 0.21 µM (more potent than Norfloxacin) | mdpi.com |

Anti-inflammatory Effects in Biological Models

Fluorinated compounds have been investigated for their potential anti-inflammatory properties. The introduction of fluorine can alter a molecule's electronic properties and its ability to interact with biological targets involved in the inflammatory cascade. While direct studies on the anti-inflammatory effects of this compound derivatives are limited, research on other fluorinated molecules provides insight into this area.

For instance, flavonoids, a class of natural products, are known to possess anti-inflammatory effects. mdpi.com Studies on fluorinated flavonoids have been conducted to explore if this modification can enhance their activity. Research on flavonoids isolated from Agrimonia pilosa demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. mdpi.com The structure-activity relationship analysis revealed that certain structural features were crucial for this inhibitory activity. mdpi.com Other research has focused on synthesizing novel derivatives of known anti-inflammatory drugs. For example, various pyridine (B92270) derivatives have been developed and shown to possess good anti-inflammatory activity, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes. nih.gov These studies illustrate a broader strategy in medicinal chemistry where fluorine-containing scaffolds are explored for their potential to modulate inflammatory pathways.

Antitumor Activity Research, including Renal Cell Carcinoma Models

The fluorinated pyrimidine (B1678525) analog, 5-fluorouracil (B62378) (5-FU), is a well-known chemotherapy agent used for various solid tumors. nih.govmit.edu This underscores the importance of the 5-fluoro substitution pattern in the development of anticancer drugs. More broadly, the inclusion of fluorine in heterocyclic compounds has been a successful strategy for creating targeted cancer therapies.

One prominent example in the context of renal cell carcinoma (RCC) is Sunitinib, a ring-fluorinated heterocyclic compound. nih.gov It was approved for the treatment of RCC and functions by inhibiting receptor tyrosine kinases involved in tumor angiogenesis. nih.gov

Research into other fluorinated compounds has shown promise as well.

Fluoroindole Derivatives : 5-Fluoroindole-2-carboxylic acid was identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme that is often overexpressed in various cancers. nih.gov

Fluorinated Benzothiazoles : A 5-fluoro benzothiazole (B30560) derivative displayed potent antiproliferative activity against human breast and colon cancer cell lines, with GI50 values in the sub-micromolar range. nih.gov

Fluoroquinolone Analogs : Beyond their antimicrobial use, fluoroquinolone analogs have been designed and synthesized as potential anticancer agents. news-medical.netnih.gov Certain derivatives showed potent growth inhibition against a panel of 60 human tumor cell lines, with mean GI50 values in the low micromolar range. nih.gov These compounds were found to induce apoptosis and inhibit topoisomerase II, a crucial enzyme for DNA replication in cancer cells. news-medical.netnih.gov

While direct testing of this compound in RCC models is not prominently documented, its role as a precursor for synthesizing fluorinated heterocyclic compounds makes it relevant to the ongoing search for novel and effective antitumor agents, including those targeting renal cell carcinoma. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Activity Metric (GI50/IC50) | Reference |

|---|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | - (Enzyme Assay) | Inhibitor of APE1 (IC50 = 10 µM) | nih.gov |

| Fluorinated Benzothiazole (5-fluoro derivative 59a) | HCT-116 (Colon) | GI50 = 0.08 µM | nih.gov |

| Fluorinated Benzothiazole (5-fluoro derivative 59a) | MCF-7 (Breast) | GI50 = 0.37 µM | nih.gov |

| Fluoroquinolone Analog (VIb) | MDA-MB-468 (Breast) | GI50 = 0.41 µM | nih.gov |

| Fluoroquinolone Analog (VIb) | HOP-92 (NSCLC) | GI50 = 0.50 µM | nih.gov |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 5-Fluoro-2-iodobenzoic acid molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about the molecular structure.

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms attached to the aromatic ring. In a methanol-d4 (B120146) solvent, the spectrum displays three distinct signals corresponding to the three aromatic protons. chemicalbook.com

The proton designated H-6, located between the iodine and carboxylic acid groups, is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent substituents. However, assignments can be complex. Experimental data shows a multiplet between δ 8.04-8.00 ppm, likely corresponding to the proton ortho to the iodine atom (H-3). chemicalbook.com A second multiplet is observed between δ 7.59-7.56 ppm, which can be assigned to the proton ortho to the carboxylic acid group (H-6). chemicalbook.com The proton situated between the fluorine and iodine atoms (H-4) appears as a multiplet in the most upfield region of the aromatic signals, between δ 7.08-7.03 ppm. chemicalbook.com The integration of these signals would confirm a 1:1:1 ratio, consistent with the three protons on the benzene (B151609) ring.

| Proton Position | Chemical Shift (δ) in ppm (Methanol-d4) | Multiplicity |

|---|---|---|

| H-3 | 8.04-8.00 | m |

| H-6 | 7.59-7.56 | m |

| H-4 | 7.08-7.03 | m |

The carboxylic acid carbon (C=O) is anticipated to have the most downfield chemical shift, typically appearing in the range of 165-175 ppm. The carbon atom attached to the iodine (C-2) would be significantly shifted upfield due to the "heavy atom effect" of iodine. The carbon bearing the fluorine atom (C-5) will show a large C-F coupling constant and its chemical shift will be strongly influenced by the high electronegativity of fluorine, appearing significantly downfield. The remaining aromatic carbons (C-1, C-3, C-4, C-6) will have chemical shifts in the typical aromatic region (110-140 ppm), with their exact positions influenced by the cumulative electronic effects of the three different substituents.

| Carbon Position | Predicted Chemical Shift (δ) in ppm | Key Influencing Factors |

|---|---|---|

| C=O | ~168 | Carboxylic acid functionality |

| C-5 | ~162 (d, ¹JCF ≈ 250 Hz) | Directly bonded to F (strong deshielding, large coupling) |

| C-1 | ~138 | Attached to COOH, ortho to I |

| C-3 | ~130 (d) | Meta to F, ortho to I |

| C-6 | ~125 (d) | Ortho to COOH, meta to F |

| C-4 | ~118 (d, ²JCF ≈ 20 Hz) | Ortho to F, meta to I |

| C-2 | ~95 | Directly bonded to I (heavy atom shielding effect) |

Note: The predicted values are estimates based on known substituent effects and data from similar compounds.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment created by the other substituents on the aromatic ring.

Aryl fluorides typically resonate in a well-defined region of the ¹⁹F NMR spectrum. For fluorobenzenes, the chemical shift is sensitive to the electronic nature of the substituents at the ortho, meta, and para positions. In this case, the fluorine atom is flanked by a hydrogen and the carbon attached to the iodine atom. The presence of the electron-withdrawing carboxylic acid group meta to the fluorine and the iodine atom also at a meta position will influence the shielding of the fluorine nucleus. Based on data for similar compounds like m-fluorobenzoic acid, the chemical shift for this compound is expected to be in the range of -110 to -115 ppm relative to CFCl₃. spectrabase.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₇H₄FIO₂) is 266 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 266. The fragmentation of benzoic acids is well-characterized and typically involves initial losses from the carboxylic acid group. fu-berlin.de Key expected fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (-OH): This would result in a prominent fragment ion at m/z 249 ([M-17]⁺), corresponding to the acylium ion.

Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z 221 ([M-45]⁺).

Loss of iodine atom (-I): Cleavage of the C-I bond would produce a fragment at m/z 139.

Loss of CO from the acylium ion: The [M-OH]⁺ fragment (m/z 249) could further lose carbon monoxide to give a fragment at m/z 221.

The presence of both fluorine and iodine would also lead to characteristic isotopic patterns, particularly for fragments containing the heavy iodine atom.

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 266 | [C₇H₄FIO₂]⁺ | Molecular Ion (M⁺) |

| 249 | [C₇H₄FIO]⁺ | Loss of -OH |

| 221 | [C₆H₄FI]⁺ | Loss of -COOH or loss of CO from m/z 249 |

| 139 | [C₇H₄FO₂]⁺ | Loss of -I |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would allow for the unambiguous determination of the three-dimensional structure of this compound, including the planarity of the benzene ring and the conformation of the carboxylic acid group.

Furthermore, analysis of the crystal packing could reveal important intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups (often forming dimers) and potential halogen bonding involving the iodine atom. Despite its utility, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported to date.

Computational Chemistry Approaches

In the absence of complete experimental data, particularly for its solid-state structure, computational chemistry offers powerful tools for investigating the properties of this compound. Density Functional Theory (DFT) is a widely used method for studying substituted benzoic acids.

Computational studies can be employed to:

Predict Spectroscopic Data: DFT calculations can predict ¹³C and ¹⁹F NMR chemical shifts with reasonable accuracy, aiding in the assignment of experimental spectra.

Analyze Molecular Geometry: The equilibrium geometry of the molecule, including bond lengths and angles, can be optimized to find the lowest energy conformation.

Investigate Electronic Properties: The effect of the fluoro and iodo substituents on the electronic structure of the benzoic acid ring can be analyzed. This includes calculating molecular electrostatic potential maps to visualize electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and reactivity.

Study Acidity: The gas-phase acidity and pKa values can be calculated to understand how the substituents affect the acidity of the carboxylic acid group. Theoretical studies have shown that the inductive effects of substituents, transmitted through the π system of the benzene ring, are key determinants of acidity in substituted benzoic acids. rsc.org

These computational approaches provide valuable insights that complement experimental data, offering a more complete picture of the structural and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a pivotal tool in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties that are key to understanding the molecule's behavior. For this compound, DFT calculations, often employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic landscape.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between them is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic acid group's oxygen atoms and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and potentially near the iodine atom, suggesting sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | (Typical range: -6 to -7 eV) | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | (Typical range: -1 to -2 eV) | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | (Typical range: 4 to 5 eV) | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | (Typical range: 2 to 4 D) | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual values would be obtained from specific DFT calculations.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through DFT, offers profound insights into reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the elucidation of the most energetically favorable mechanism.

For instance, in reactions where this compound acts as a precursor, such as in the synthesis of more complex pharmaceutical intermediates, computational modeling can predict the regioselectivity and stereoselectivity of the reaction. The iodine and fluorine substituents, along with the carboxylic acid group, exert significant electronic and steric effects that direct the course of chemical transformations.

One area of interest is the study of palladium-catalyzed cross-coupling reactions, where aryl halides are common substrates. Computational modeling can be employed to investigate the oxidative addition of the C-I bond to a palladium(0) complex, a critical step in reactions like Suzuki or Heck couplings. By calculating the energy barriers for the oxidative addition at the C-I bond versus a potential C-F bond activation, it can be demonstrated why the C-I bond is preferentially cleaved. These models can also shed light on the influence of ligands on the catalytic cycle.

Prediction of Molecular Properties and Interactions

Beyond electronic structure and reactivity, computational methods are invaluable for predicting a wide array of molecular properties and intermolecular interactions of this compound.

Spectroscopic Properties: DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. This aids in the assignment of spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental NMR data.

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and halogen bonding, can be investigated. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The iodine atom can also participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Computational models can quantify the energies of these interactions and predict the geometry of molecular aggregates or co-crystals. This is particularly relevant in the context of crystal engineering and materials science.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Information | Application |

| Vibrational Frequencies | Assignment of IR and Raman bands to specific functional group vibrations (e.g., C=O stretch, O-H bend, C-I stretch). | Structural confirmation and analysis of bonding. |

| NMR Chemical Shifts | Prediction of 1H, 13C, and 19F chemical shifts. | Aid in the interpretation of experimental NMR spectra. |

| Hydrogen Bond Energy | Quantification of the strength of hydrogen bonds formed by the carboxylic acid group. | Understanding crystal packing and solubility. |

| Halogen Bond Propensity | Evaluation of the potential for the iodine atom to act as a halogen bond donor. | Design of supramolecular assemblies and functional materials. |

Note: The information in this table is qualitative and based on the expected outcomes of computational studies on this type of molecule.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While traditional methods for synthesizing 5-Fluoro-2-iodobenzoic acid, such as the Sandmeyer reaction starting from 2-amino-5-fluorobenzoic acid, are well-established, they often involve harsh conditions and generate significant waste. chemicalbook.com The future of its synthesis lies in the development of novel routes that prioritize efficiency, safety, and environmental sustainability.

Furthermore, there is a growing emphasis on "green" chemistry principles. This includes the use of safer and more environmentally benign oxidizing agents. For instance, the use of Oxone®, a stable and inexpensive salt, for the oxidation of 2-iodobenzoic acids to hypervalent iodine reagents like 2-iodosobenzoic acid (IBA) showcases a move towards more sustainable practices. nih.govmdpi.com Applying these greener oxidation methods to this compound could lead to safer and more sustainable production of its valuable derivatives. The exploration of biosynthesis pathways, which use enzymes and microorganisms to produce chemical compounds from simple carbon sources, also represents a long-term goal for the sustainable production of aminobenzoic acid precursors. mdpi.com